molecular formula C6H7ClN2O2 B1509756 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid CAS No. 1171124-67-6

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B1509756
CAS No.: 1171124-67-6
M. Wt: 174.58 g/mol
InChI Key: WBRFPIVOPOBICF-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of ethylenediamine with chloroacetic acid under acidic conditions.

  • Industrial Production Methods: Large-scale production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.

  • Reduction: The imidazole ring can undergo reduction to form imidazolium salts.

  • Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Carboxylate salts from oxidation.

  • Imidazolium salts from reduction.

  • Various substituted imidazoles from nucleophilic substitution.

Scientific Research Applications

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biological processes. The carboxylic acid group can form hydrogen bonds, affecting the binding affinity to biological targets.

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

  • 5-Ethyl-1H-imidazole-2-carboxylic acid: Lacks the chlorine atom at the 4th position.

  • 4-Chloro-1H-imidazole-2-carboxylic acid: Lacks the ethyl group at the 5th position.

Uniqueness: 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is unique due to the combination of the chlorine and ethyl substituents, which can significantly alter its chemical and biological properties compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its importance in ongoing research and development.

Would you like more information on any specific aspect of this compound?

Biological Activity

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C7H8ClN2O2C_7H_8ClN_2O_2. Its structure features a carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains.

Summary of Antimicrobial Studies

Microbial Strain Activity Observed Minimum Inhibitory Concentration (MIC)
Methicillin-Susceptible S. aureus (MSSA)No significant activityNot applicable
Methicillin-Resistant S. aureus (MRSA)No significant activityNot applicable
E. coliModerate activity0.0195 mg/mL
P. aeruginosaModerate activity0.0048 mg/mL

Case Study Findings:
A study reported that derivatives of imidazole compounds, including this compound, were synthesized and tested against various clinical isolates. The compound showed no significant antimicrobial activity against Gram-positive bacteria but exhibited moderate effects against some Gram-negative strains like E. coli and P. aeruginosa .

The mechanism by which this compound exerts its biological effects primarily involves interference with bacterial cell wall synthesis and protein synthesis pathways. The presence of the imidazole ring is thought to play a critical role in its interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring or the carboxylic acid group can significantly influence its potency and selectivity against specific pathogens.

Key Observations:

  • Substituent Effects: Electron-withdrawing groups on the imidazole ring enhance antibacterial activity.
  • Chain Length Variations: Alterations in the ethyl group can lead to changes in lipophilicity, affecting membrane permeability and bioavailability.

Properties

IUPAC Name

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)9-5(8-3)6(10)11/h2H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRFPIVOPOBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737497
Record name 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-67-6
Record name 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate obtained in Example (1c) (0.52 g, 2.56 mmol) was dissolved in methanol (8 mL) and dichloromethane (2 mL), and the solution was slowly added dropwise to a 3 N aqueous lithium hydroxide solution (3.5 mL, 10.5 mmol) heated to 70° C. Following stirring at that temperature for 40 minutes, the reaction solution was concentrated under reduced pressure and 1 N hydrochloric acid was added dropwise until the pH was 7. Thereafter, purification by reverse phase silica gel column chromatography (elution solvent: distilled water) gave 0.48 g of the title compound as a white solid (100%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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